

# BMY-14802 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	BMY-14802 hydrochloride	
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An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Potential Atypical Antipsychotic Agent

#### **Abstract**

**BMY-14802 hydrochloride** is a synthetic compound that has been investigated for its potential as an atypical antipsychotic agent. Structurally, it is classified as an  $\alpha$ -(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol derivative. Its primary mechanism of action involves a dual role as a potent antagonist at sigma ( $\sigma$ ) receptors and an agonist at serotonin 5-HT1A receptors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **BMY-14802 hydrochloride**, intended for researchers, scientists, and professionals in drug development. The document includes detailed tables of its chemical and pharmacological properties, descriptions of key experimental protocols, and visualizations of its synthesis, proposed signaling pathways, and experimental workflows.

### **Chemical Structure and Physicochemical Properties**

**BMY-14802 hydrochloride** is a racemic mixture.[3] Its chemical identity and core physicochemical properties are summarized in the tables below.

## Table 1: Chemical Identification of BMY-14802 Hydrochloride



Identifier	Value
Chemical Name	α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1- piperazinebutanol hydrochloride[4]
Synonyms	BMY-14802-1, BMS 181100 hydrochloride[2][5]
CAS Number	105565-55-7[1]
Molecular Formula	C <sub>18</sub> H <sub>22</sub> F <sub>2</sub> N <sub>4</sub> O · HCl[1]
Molecular Weight	384.86 g/mol [1]
SMILES	CI.OC(CCCN1CCN(CC1)c1ncc(F)cn1)c1ccc(F) cc1[6]
InChI Key	NIBVEFRJDFVQLM-UHFFFAOYSA-N[3]

**Table 2: Physicochemical Properties of BMY-14802** 

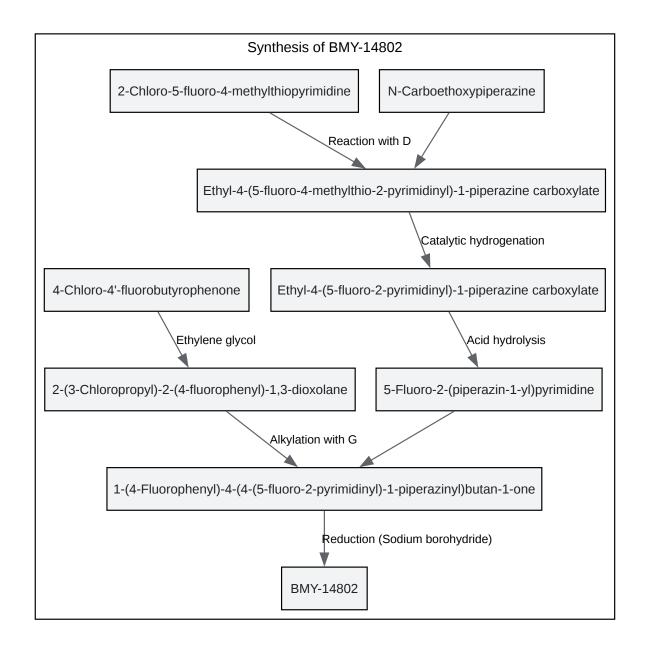
**Hydrochloride** 

Property	Value	Reference
Appearance	Solid	[5]
Purity	≥98%	[1]
Solubility	Water: Soluble to 25 mM	[1]
DMSO: 125 mg/mL (324.80 mM)	[6]	
Ethanol: Slightly soluble (0.1-1 mg/ml)	[5]	_
Storage	Desiccate at room temperature	[1]

## **Synthesis Workflow**

The synthesis of BMY-14802 can be achieved through a multi-step process as outlined in the literature. A simplified workflow of this synthesis is depicted below.





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A simplified workflow for the synthesis of BMY-14802.

## Pharmacological Properties and Mechanism of Action



**BMY-14802 hydrochloride** exhibits a distinct pharmacological profile, characterized by its high affinity for sigma receptors and moderate affinity for 5-HT1A receptors, with negligible interaction with dopamine D2 receptors.[1][7]

Table 3: Receptor Binding Affinity of BMY-14802

Receptor	* Species	Assay Type	Ki (nM)	IC <sub>50</sub> (nM)	pIC <sub>50</sub>	Referenc e
Sigma-1	Guinea Pig	INVALID- LINK Pentazocin e binding	-	112	7.3	[1][5]
5-HT1A	Rat	[ <sup>3</sup> H]8-OH- DPAT binding	-	-	6.7	[3]
α1- Adrenergic	-	-	-	520	-	[5]
Dopamine D <sub>2</sub>	Rat	[³H]Spipero ne binding	>10,000	6340	<5	[5][8]

#### **Sigma Receptor Antagonism**

BMY-14802 is a potent sigma receptor antagonist.[1] While the precise physiological functions of sigma receptors are still under investigation, they are known to modulate various neurotransmitter systems, including the dopaminergic system. The antagonism of sigma receptors by BMY-14802 is thought to contribute to its atypical antipsychotic profile by indirectly modulating central dopaminergic pathways.[1]

#### **5-HT1A Receptor Agonism**

BMY-14802 also acts as a 5-HT1A receptor agonist.[2] Agonism at 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus. This action is believed to contribute to the anxiolytic and some of the antipsychotic effects of the compound.



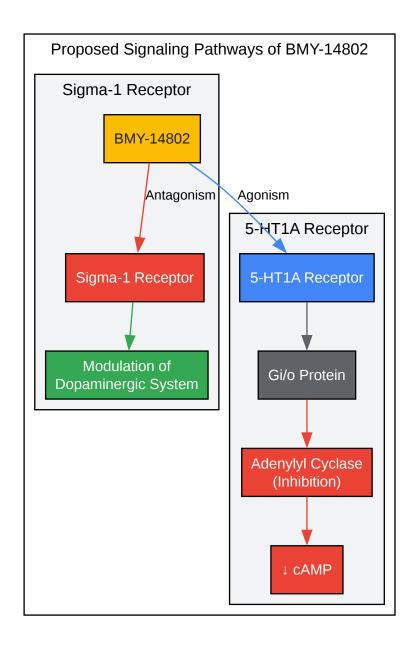
#### **Effects on the Dopaminergic System**

Despite its low affinity for D2 receptors, BMY-14802 indirectly modulates dopaminergic neurotransmission.[8] It has been shown to increase dopamine turnover and the firing rate of dopaminergic neurons in the substantia nigra.[8] This indirect modulation of the dopaminergic system, without direct D2 receptor blockade, is a hallmark of atypical antipsychotics and is thought to be responsible for a lower incidence of extrapyramidal side effects.

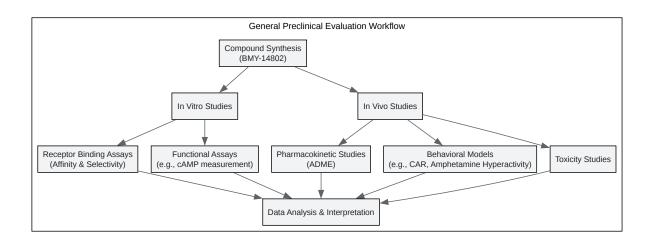
#### **Proposed Signaling Pathways**

The dual action of BMY-14802 on sigma and 5-HT1A receptors initiates distinct downstream signaling cascades.









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